

# 3-Chloro-5-ethoxy-4-methoxybenzaldehyde SDS safety data sheet

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## Compound of Interest

Compound Name: *3-Chloro-5-ethoxy-4-methoxybenzaldehyde*

CAS No.: *736948-97-3*

Cat. No.: *B2813180*

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## Technical Monograph: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Advanced Handling, Safety, and Synthetic Utility Guide[1]

### Part 1: Compound Identification & Physicochemical Context

Compound Name: **3-Chloro-5-ethoxy-4-methoxybenzaldehyde** Chemical Class: Polysubstituted Benzaldehyde / Halogenated Aromatic Ether Estimated CAS:Note: As a specialized research intermediate, this specific isomer often lacks a dedicated commodity CAS. [1] It is frequently handled under the generic class of chlorinated dialkoxybenzaldehydes or as a custom synthesis product.[1] Structural Analogs for Read-Across: 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7), 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8). [1]

## 1.1 Structural Significance in Drug Discovery

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Roflumilast or Apremilast). [1] The specific substitution pattern—a chlorine atom adjacent to alkoxy groups—modulates metabolic stability (blocking ring oxidation) and lipophilicity, critical for bioavailability.[1]

## 1.2 Physicochemical Properties (Predicted & Analog-Based)

Property	Value / Characteristic	Technical Note
Physical State	Crystalline Solid	Likely off-white to pale yellow needles.[1]
Melting Point	65–75 °C (Predicted)	Chlorination typically raises MP relative to the non-chlorinated analog (51°C).[1]
Solubility	DMSO, DCM, Ethyl Acetate	Poor water solubility. Lipophilic nature due to Cl/OEt groups. [1]
Reactivity	Air-Sensitive (Aldehyde)	Susceptible to autoxidation to the corresponding benzoic acid.[1]
pKa	N/A (Non-ionizable core)	The aldehyde proton is not acidic; no zwitterionic character.[1]

## Part 2: Hazard Characterization (GHS Framework)

Since a direct regulatory SDS is often unavailable for novel intermediates, this safety profile is constructed using Read-Across Toxicology from structurally validated analogs (3-Chloro-4-methoxybenzaldehyde).[1]

### 2.1 Core Hazards (GHS Classification)

Signal Word:WARNING[1][2]

Hazard Class	Category	H-Code	Hazard Statement
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed. [1][2]
Skin Corrosion/Irritation	Cat 2	H315	Causes skin irritation. [2][3]
Serious Eye Damage	Cat 2A	H319	Causes serious eye irritation.[2][3]
STOT - Single Exposure	Cat 3	H335	May cause respiratory irritation.[1][2][3]
Sensitization (Skin)	Cat 1B	H317	May cause an allergic skin reaction (Predicted due to Cl-moiety).[1]

## 2.2 Mechanism of Toxicity[1]

- Schiff Base Formation: As an aldehyde, the compound can form Schiff bases with amine residues on proteins (lysine), leading to contact dermatitis or sensitization.[1]
- Mucosal Irritation: The halogenated aromatic ring increases lipophilicity, allowing the compound to penetrate mucous membranes (eyes/lungs) more effectively than simple benzaldehyde, exacerbating irritation.[1]

## Part 3: Advanced Handling & Storage Protocols

Core Directive: Treat as a Potent Sensitizer and Air-Sensitive Reagent.[1]

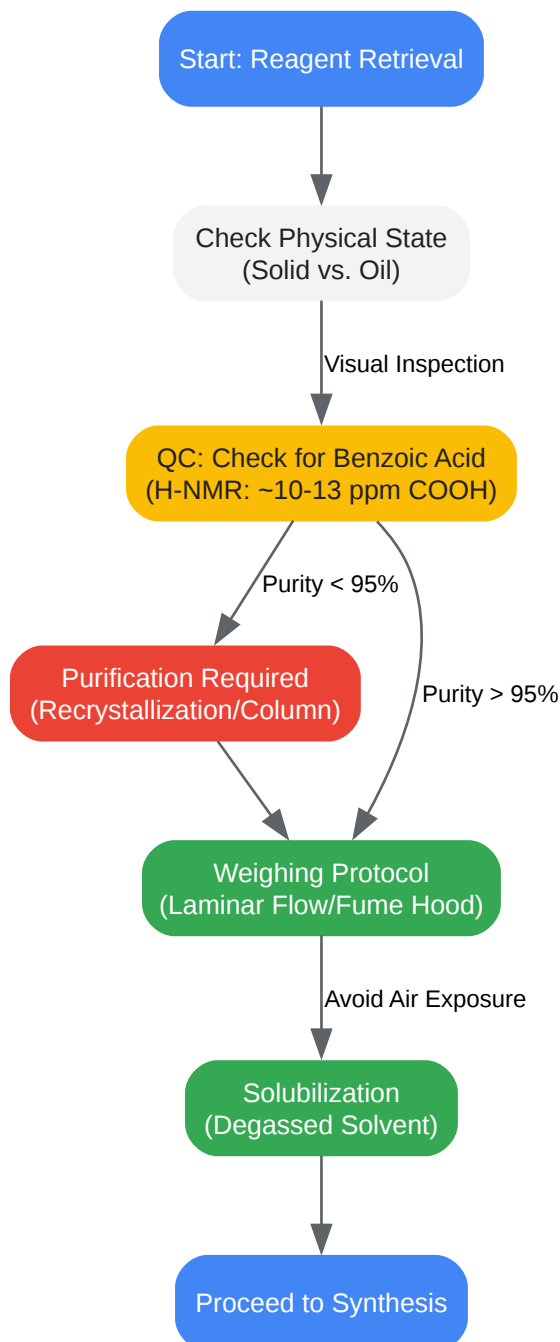
### 3.1 Storage Architecture

- Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The aldehyde group is prone to aerobic oxidation, forming 3-chloro-5-ethoxy-4-methoxybenzoic acid, which is a contaminant that can ruin stoichiometry in subsequent reactions.[1]
- Temperature: 2–8 °C (Refrigerated).

- Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and moisture ingress.[1]

### 3.2 Logic-Driven Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on its chemical reactivity profile.



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Figure 1: Quality Control and Handling Decision Tree. Note the critical step of verifying aldehyde purity via NMR before use, as oxidation is the primary failure mode.[1]

## Part 4: Emergency Response & Deactivation

### 4.1 Spill Management (The "Bisulfite Method")

Do not simply wipe up aldehyde spills.[1] Neutralize chemically to prevent vapor generation.[1]

- Isolate: Evacuate the immediate area (10-meter radius).
- PPE: Double nitrile gloves, N95/P100 respirator, and safety goggles.[1]
- Neutralization:
  - Prepare a saturated solution of Sodium Bisulfite ( $\text{NaHSO}_3$ ).
  - Apply over the spill.[1] The bisulfite forms a water-soluble, non-volatile adduct with the aldehyde.[1]
  - Reaction:  
  
[1]
- Cleanup: Absorb the resulting slurry with vermiculite and dispose of as chemical waste.

### 4.2 First Aid[1]

- Eye Contact: Flush immediately for 15 minutes.[1][4] The lipophilic nature means water alone may be slow to remove residues; use an isotonic saline wash if available.[1]
- Skin Contact: Wash with soap and water.[1][3][5] Do not use alcohol (ethanol/methanol) to clean skin, as this acts as a permeation enhancer, driving the chlorinated compound deeper into the dermis.[1]

## Part 5: Synthetic Utility & Experimental Validation

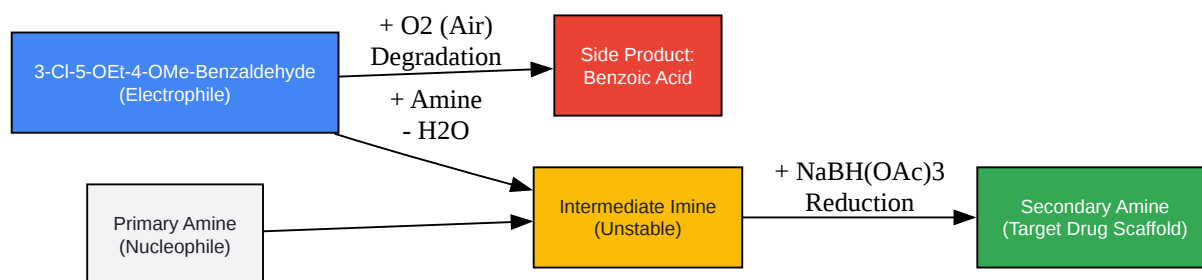
Context: This compound is typically used as an electrophile in reductive aminations or condensations.[1]

## 5.1 Standard Protocol: Reductive Amination

Use Case: Synthesis of secondary amine pharmacophores.

- Setup: Flame-dried RBF under Nitrogen.
- Reagents:
  - **3-Chloro-5-ethoxy-4-methoxybenzaldehyde** (1.0 eq)[1]
  - Primary Amine (1.1 eq)[1]
  - STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1]
  - Solvent: DCE (Dichloroethane) or THF.[1]
- Procedure:
  - Mix aldehyde and amine in DCE.[1] Stir 30 min to form imine (monitor via TLC).
  - Add STAB in portions.
  - Quench with saturated  $\text{NaHCO}_3$ . [1]
- Validation (TLC): The aldehyde spot (usually high Rf) will disappear; the amine product will be lower Rf and stain positive with Ninhydrin or Dragendorff.[1]

## 5.2 Synthetic Pathway Visualization



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Figure 2: Primary synthetic pathway (Reductive Amination) vs. Degradation pathway.[1] The competition between imine formation and oxidation dictates the need for inert atmosphere.[1]

## References

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